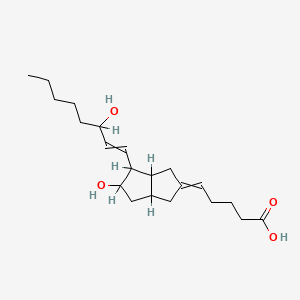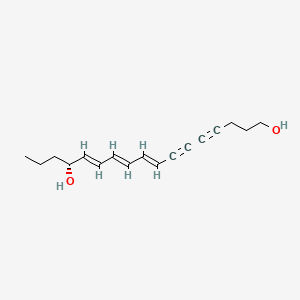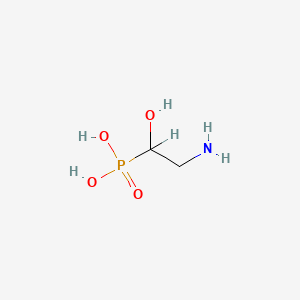
2,4,5-三氯硫酚
描述
2,4,5-Trichlorothiophenol (C6H3Cl3S) is a compound with a molecular weight of 213.5 g/mol . It is also known by other names such as 2,4,5-Trichlorobenzenethiol and Renacit II .
Synthesis Analysis
The formation of persistent organic pollutants from the combustion of 2,4,5-Trichlorothiophenol has been studied . The formation of these pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts .Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorothiophenol consists of a thiophenol group with three chlorine atoms attached at the 2, 4, and 5 positions .Chemical Reactions Analysis
A detailed mechanistic and kinetic analysis of Polychlorinated dibenzothiophene (PCDT) and Polychlorinated thianthrene (PCTA) formation from the combustion of 2,4,5-Trichlorothiophenol has been presented . It is shown that the formation of these persistent organic pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts .Physical And Chemical Properties Analysis
2,4,5-Trichlorothiophenol appears as colorless needles, gray flakes, or off-white lumpy solid . It has a phenolic odor and was formerly used as a fungicide and bactericide .科学研究应用
Environmental Science: Formation of Persistent Organic Pollutants
2,4,5-Trichlorothiophenol: is studied for its role in the formation of persistent organic pollutants (POPs) during combustion processes . These POPs include polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which are sulfur analogues of dioxins. The research focuses on the mechanistic and kinetic analysis of these compounds’ formation, which is crucial for understanding their environmental impact and developing mitigation strategies.
Analytical Chemistry: Structural and Spectral Analysis
In analytical chemistry, 2,4,5-Trichlorothiophenol is used for its structural properties and spectral analysis capabilities. It serves as a reference compound for chemical identification and quantification, aiding in the development of analytical methods for environmental monitoring and pollutant assessment .
Material Science: Synthesis of Advanced Materials
Research in material science explores the use of 2,4,5-Trichlorothiophenol in the synthesis of advanced materials. Its chemical structure is leveraged to create new compounds with potential applications in electronics, coatings, and other high-performance materials .
Biochemistry: Toxicity and Bioaccumulation Studies
2,4,5-Trichlorothiophenol: plays a significant role in biochemistry for studying the toxicity and bioaccumulation of sulfur-containing compounds. Its structural similarity to dioxins makes it a valuable model for understanding the biochemical pathways and health effects of these toxic substances .
Medicine: Potential Therapeutic Applications
While direct applications in medicine are not extensively documented, the study of 2,4,5-Trichlorothiophenol and its derivatives can lead to insights into the development of new therapeutic agents, particularly in understanding the molecular basis of toxicity and carcinogenicity .
Industrial Applications: Chemical Intermediate
Industrially, 2,4,5-Trichlorothiophenol is utilized as a chemical intermediate in the production of various biocides and other chemical compounds. Its reactivity and structural properties make it a valuable precursor in synthetic chemistry .
Environmental Remediation: Degradation Studies
The degradation of 2,4,5-Trichlorothiophenol and its transformation products is a critical area of research in environmental remediation. Studies focus on understanding the degradation pathways and developing methods to remove or neutralize these compounds from contaminated sites .
Computational Chemistry: Molecular Modeling
In computational chemistry, 2,4,5-Trichlorothiophenol is used in molecular modeling to predict the behavior of similar compounds under various conditions. This research aids in the design of new molecules and the prediction of their reactivity and stability .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2,4,5-trichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIALSGFXECCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191167 | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorothiophenol | |
CAS RN |
3773-14-6 | |
| Record name | 2,4,5-Trichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3773-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichlorothiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4,5-Trichlorothiophenol metabolized in rats?
A1: Research indicates that when 2,4,5-Trichlorothiophenol is administered to rats, it undergoes metabolism primarily through conjugation reactions. [] One major metabolic pathway involves the formation of S-glucuronide, accounting for 17% of the administered dose. [] Another significant pathway leads to the production of S-(methylsulfonyl-dichlorophenyl)-mercapturic acid, representing 36% of the dose. [] These findings suggest that glucuronidation and mercapturic acid synthesis are key mechanisms for the biotransformation and elimination of 2,4,5-Trichlorothiophenol in rats.
Q2: Can 2,4,5-Trichlorothiophenol be formed during the combustion of other chemicals?
A2: While not directly addressed in the provided abstracts, the title of the second paper suggests that the formation of persistent organic pollutants, potentially including 2,4,5-Trichlorothiophenol, can occur during the combustion of 2,4,5-trichlorothiophenol. [] Further investigation within the full text of the paper would be needed to confirm the specific products and mechanisms involved in this combustion process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)







![8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1197511.png)

